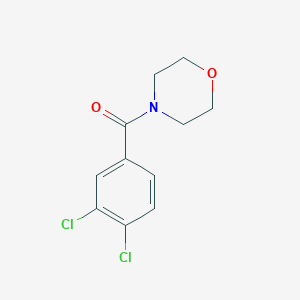

4-(3,4-Dichlorobenzoyl)morpholine

Beschreibung

4-(3,4-Dichlorobenzoyl)morpholine is a morpholine derivative featuring a 3,4-dichlorobenzoyl group attached to the morpholine ring. The benzoyl group, substituted with electron-withdrawing chlorine atoms, likely confers distinct physicochemical properties (e.g., lipophilicity, stability) and biological activity compared to other morpholine derivatives.

Eigenschaften

CAS-Nummer |

33764-00-0 |

|---|---|

Molekularformel |

C11H11Cl2NO2 |

Molekulargewicht |

260.11 g/mol |

IUPAC-Name |

(3,4-dichlorophenyl)-morpholin-4-ylmethanone |

InChI |

InChI=1S/C11H11Cl2NO2/c12-9-2-1-8(7-10(9)13)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6H2 |

InChI-Schlüssel |

GCHPLPHGWKAUFW-UHFFFAOYSA-N |

SMILES |

C1COCCN1C(=O)C2=CC(=C(C=C2)Cl)Cl |

Kanonische SMILES |

C1COCCN1C(=O)C2=CC(=C(C=C2)Cl)Cl |

Andere CAS-Nummern |

33764-00-0 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dichlorobenzoyl)morpholine typically involves the reaction of 3,4-dichlorophenyl isocyanate with morpholine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Starting Materials: 3,4-dichlorophenyl isocyanate and morpholine.

Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, at a temperature range of 0-25°C.

Catalysts: In some cases, catalysts such as palladium or platinum may be used to enhance the reaction rate and yield.

Industrial Production Methods

On an industrial scale, the production of 4-(3,4-Dichlorobenzoyl)morpholine involves continuous flow processes to ensure high efficiency and yield. The process typically includes the following steps:

Mixing: The starting materials are mixed in a reactor.

Reaction: The mixture is heated to the desired temperature, and the reaction is allowed to proceed.

Purification: The product is purified using techniques such as distillation or crystallization to obtain the final compound with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3,4-Dichlorobenzoyl)morpholine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ether.

Substitution: Nucleophiles such as amines or thiols; reactions are carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

4-(3,4-Dichlorobenzoyl)morpholine has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.

Biology: The compound is studied for its effects on cellular processes and its potential as a biochemical tool for probing biological pathways.

Industry: It is utilized in the production of agrochemicals and as a precursor for the synthesis of various industrial chemicals

Wirkmechanismus

The mechanism of action of 4-(3,4-Dichlorobenzoyl)morpholine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes or receptors, thereby modulating biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

4-((1-(3,4-Dichlorobenzyl)-1H-indol-3-yl)methyl)morpholine

- Structure : Morpholine linked to a dichlorobenzyl-substituted indole moiety via a methyl group .

- Key Properties :

- The dichlorobenzoyl group in the target compound, being directly conjugated to the morpholine ring, could offer different electronic effects and binding interactions.

VPC-14449 (4-(4-(2,4-Dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine)

- Structure : Morpholine connected to a dibromoimidazolylthiazole group .

- Key Properties :

- In contrast, the dichlorobenzoyl group in the target compound may prioritize electrophilic interactions due to its electron-withdrawing chlorine atoms.

4-(4-Nitrobenzyl)morpholine

- Structure : Morpholine with a nitrobenzyl substituent .

- Key Properties :

- The dichlorobenzoyl group in the target compound may offer moderate electron withdrawal with enhanced lipophilicity.

Dimethomorph (4-(3-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)acryloyl)morpholine)

- Structure : Morpholine linked to chlorophenyl and dimethoxyphenyl groups via an acryloyl bridge .

- Key Properties: Molecular Weight: 387.9 g/mol . Application: Commercial fungicide (e.g., Acrobat MZ) . Toxicity: Suspected fertility impairment and developmental toxicity in animal studies .

- Comparison : The acryloyl linker in dimethomorph enables conformational flexibility, critical for fungicidal action. The dichlorobenzoyl group in the target compound lacks this flexibility but may exhibit stronger halogen-mediated target binding.

4-[3-(3,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-yl]morpholine

- Structure : Morpholine fused to a triazoloquinazoline-dichlorophenyl system .

- Key Properties: Molecular Formula: C₁₉H₁₅Cl₂N₅O. Potential Use: Likely investigated as a kinase inhibitor due to the triazoloquinazoline core .

- The dichlorobenzoyl group in the target compound offers simpler geometry, which may improve synthetic accessibility.

Key Insights

- Structural Influences: Electron-withdrawing groups (e.g., -Cl, -NO₂) enhance reactivity and target binding but vary in lipophilicity and steric effects.

- Biological Activity : Anti-TB activity in indole derivatives contrasts with fungicidal use in dimethomorph , highlighting substituent-driven applications.

- Toxicity Profiles : Dimethomorph’s reproductive toxicity underscores the need for safety evaluations in dichlorobenzoyl analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.